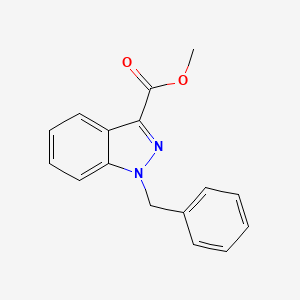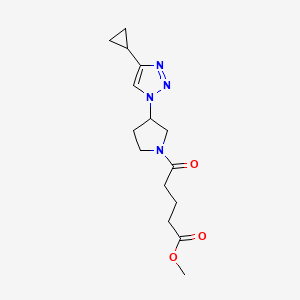![molecular formula C17H23N3O2 B2844872 3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2198691-59-5](/img/structure/B2844872.png)
3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further substituted with an oxazole ring
作用機序
Target of Action
The primary targets of 3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine are currently unknown. This compound is structurally similar to other oxazole derivatives , which have been found to interact with a variety of biological targets.
Mode of Action
Oxazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and irreversible binding . The exact mechanism of this compound would depend on its specific target(s).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the piperidine moiety, and finally, the attachment of these groups to the pyridine ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the final product.
化学反応の分析
Types of Reactions
3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biological targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific receptors or enzymes.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridine derivatives, piperidine-containing molecules, and oxazole-based compounds. Examples include:
- 2-Methyl-3-(piperidin-4-yl)pyridine
- 3-Methyl-2-(piperidin-4-ylmethoxy)pyridine
- 3-Methyl-1,2-oxazole derivatives
Uniqueness
What sets 3-Methyl-2-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine apart is its combination of these three distinct moieties in a single molecule. This unique structure may confer specific binding properties and biological activities that are not observed in simpler or less complex analogs.
特性
IUPAC Name |
3-methyl-5-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-4-3-7-18-17(13)21-12-15-5-8-20(9-6-15)11-16-10-14(2)19-22-16/h3-4,7,10,15H,5-6,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAAZUFVBOPYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-Ethylphenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)
![2-{[3-bromo-4-(trifluoromethyl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2844793.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)
![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2844797.png)



![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)
![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)

![N-(2,5-dimethoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2844810.png)
